molecular formula C13H17NO5 B13413866 Cbz-allo-O-methyl-L-Thr

Cbz-allo-O-methyl-L-Thr

Cat. No.: B13413866
M. Wt: 267.28 g/mol
InChI Key: QUMPTEMSGZOMGE-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-allo-O-methyl-L-Thr, also known as Cbz-(2S,3S)-2-amino-3-methyloxybutanoic acid, is a derivative of threonine. It is a protected amino acid where the amino group is protected by a carbobenzyloxy (Cbz) group, and the hydroxyl group is methylated. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-allo-O-methyl-L-Thr typically involves the protection of the amino group of threonine with a Cbz group and the methylation of the hydroxyl group. The Cbz group can be introduced using Cbz-Cl under Schotten-Baumann conditions or with an organic base . The methylation of the hydroxyl group can be achieved using methyl iodide in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cbz-allo-O-methyl-L-Thr undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with Pd/C catalyst

    Substitution: Methyl iodide (CH3I) with sodium hydride (NaH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding amines .

Mechanism of Action

The mechanism of action of Cbz-allo-O-methyl-L-Thr involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group from unwanted reactions, allowing for selective reactions at other sites on the molecule. The methylated hydroxyl group provides additional stability and reactivity .

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

(2S,3S)-3-methoxy-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C13H17NO5/c1-9(18-2)11(12(15)16)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t9-,11-/m0/s1

InChI Key

QUMPTEMSGZOMGE-ONGXEEELSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.